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Abstract

4-hydroxybutanamide, a simple bifunctional molecule, serves as a valuable scaffold in
medicinal chemistry and drug development. Its structure, featuring both a hydroxyl and an
amide group, allows for a diverse range of chemical modifications, leading to derivatives with
significant biological activities. This technical guide provides a comprehensive overview of the
chemical structure, physicochemical properties, synthesis, and reactivity of 4-
hydroxybutanamide. Furthermore, it delves into the therapeutic applications of its derivatives,
focusing on their roles as inhibitors of GABA transporters for neurological disorders and matrix
metalloproteinases (MMPs) in cancer therapy. Detailed experimental protocols for the synthesis
and biological evaluation of these derivatives are provided, alongside visualizations of key
signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Chemical Structure and Properties

4-hydroxybutanamide, with the chemical formula C4H9NO2, is a polar molecule
characterized by a four-carbon chain terminating in a hydroxyl group at one end and an amide
group at the other.[1] This dual functionality imparts high solubility in water and other polar
solvents, a critical property for its utility in biological systems.[1] The presence of both hydrogen
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bond donors (hydroxyl and amide N-H) and acceptors (carbonyl and hydroxyl oxygens)

facilitates interactions with biological macromolecules.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computed properties of 4-hydroxybutanamide is

presented in Table 1.

Property Value Reference(s)
Molecular Formula C4HINO2 [LI[2]031[41[5]116]
Molecular Weight 103.12 g/mol [L][2][3]14]16]
CAS Number 927-60-6 [1112][4]
IUPAC Name 4-hydroxybutanamide [1114]

Melting Point 46-48 °C [2][6]

Boiling Point 156 °C @ 0.1 Torr [2][6]

Density 1.11 g/cm3 [2][6]

XLogP3 -1.3 [1][2][6]
Topological Polar Surface Area  63.3 A2 [11[2]
Hydrogen Bond Donor Count 2 [2]

Hydrogen Bond Acceptor

C)c;untg p 2 12

Rotatable Bond Count 3 [2]

Note: Some physical properties may vary based on experimental conditions.

Synthesis and Reactivity

Several synthetic routes to 4-hydroxybutanamide and its derivatives have been established,

primarily involving the amidation of carboxylic acids or their derivatives, and the ring-opening of

lactones.
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Synthesis of 4-hydroxybutanamide

o From 4-hydroxybutyric acid: Direct amidation of 4-hydroxybutyric acid can be achieved,
though it may require catalysts such as boric acid to proceed efficiently.

e Via Acyl Chloride: A more reactive and often higher-yielding pathway involves the conversion
of 4-hydroxybutyric acid to its corresponding acyl chloride, 4-hydroxybutyryl chloride, using a
reagent like thionyl chloride (SOCI2). The resulting acyl chloride is highly electrophilic and
reacts readily with ammonia to produce 4-hydroxybutanamide.

e From y-Butyrolactone (GBL): The ring-opening of GBL, a cyclic ester, with ammonia provides
an effective route to 4-hydroxybutanamide.

Synthesis of Derivatives

o N-Substituted Derivatives via Aminolysis: N-substituted 4-hydroxybutanamides can be
synthesized through the aminolysis of y-butyrolactone and its derivatives with various
primary or secondary amines.[1]

» N-Hydroxybutanamide Derivatives: A notable method for synthesizing N-hydroxybutanamide
derivatives, which are potent MMP inhibitors, involves the ring-opening of N-substituted
succinimides with aqueous hydroxylamine.[7]

Chemical Reactivity

e Hydrolysis: Under acidic conditions, 4-hydroxybutanamide can be hydrolyzed back to 4-
hydroxybutanoic acid and an ammonium salt. This reaction is typically catalyzed by heating
in the presence of a strong acid.

o Oxidation: The primary alcohol group can be oxidized to an aldehyde using a mild oxidizing
agent like pyridinium chlorochromate (PCC) in an anhydrous solvent.[1]

Applications in Drug Development

The 4-hydroxybutanamide scaffold is a key starting point for the development of therapeutics
targeting neurological disorders and cancer.

GABA Transporter Inhibitors
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Derivatives of 4-hydroxybutanamide are being extensively investigated as inhibitors of y-
aminobutyric acid (GABA) transporters (GATs).[1] GABA is the primary inhibitory
neurotransmitter in the central nervous system, and modulating its concentration in the synaptic
cleft can influence neuronal excitability.[1][2] By inhibiting GATs, particularly the GAT-1 subtype,
these compounds increase the extracellular levels of GABA, leading to enhanced inhibitory
signaling.[2][8] This mechanism of action has shown potential for anticonvulsant,
antinociceptive (pain-relieving), and antidepressant-like effects in preclinical models.

The inhibition of GAT-1 primarily located on presynaptic neurons and astrocytes prevents the
reuptake of GABA from the synaptic cleft. This leads to an increased concentration of GABA
available to bind to postsynaptic GABA-A and GABA-B receptors, enhancing both phasic
(synaptic) and tonic (extrasynaptic) inhibition.
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Figure 1. Mechanism of GAT-1 Inhibition by 4-Hydroxybutanamide Derivatives.
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Matrix Metalloproteinase (MMP) Inhibitors

N-hydroxybutanamide derivatives have emerged as potent inhibitors of matrix
metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the
degradation of the extracellular matrix.[7][9] Overexpression of certain MMPs, such as MMP-2
and MMP-9, is associated with tumor invasion, metastasis, and angiogenesis.[7][10] By
inhibiting these enzymes, N-hydroxybutanamide derivatives can exhibit significant antitumor
and antimetastatic effects.[7][11] For instance, an iodoaniline derivative of N1-hydroxy-N4-
phenylbutanediamide has shown inhibitory activity against MMP-2, MMP-9, and MMP-14 with
IC50 values in the low micromolar range and demonstrated a 61.5% inhibition of tumor growth
and an 88.6% inhibition of metastasis in a mouse melanoma model.[7][11]

MMP inhibitors can impede cancer progression through multiple pathways. By preventing the
breakdown of the extracellular matrix, they can inhibit the physical dissemination of tumor cells.
Furthermore, MMPs are involved in the release and activation of growth factors and the
regulation of cell adhesion molecules, all of which are critical for tumor growth and
angiogenesis.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.mdpi.com/1422-0067/24/22/16360
https://journal.biochim.ro/archive/n46-1/pdfs_46-1/46-1_01.pdf
https://www.mdpi.com/1422-0067/24/22/16360
https://www.dovepress.com/advances-in-nanomedicine-mediated-modulation-of-the-microbiome-for-can-peer-reviewed-fulltext-article-IJN
https://www.mdpi.com/1422-0067/24/22/16360
https://pubmed.ncbi.nlm.nih.gov/38003553/
https://www.mdpi.com/1422-0067/24/22/16360
https://pubmed.ncbi.nlm.nih.gov/38003553/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1328909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

N-Hydroxybutanamide
Derivative (Inhibitor)

Extracellular Matrix (ECM)

MMP-2, MMP-9, etc. Collagen, Fibronectin, etc.

Promotes

Promotes ECM Degradation

Cellular Effects

Angiogenesis Tumor Cell Invasion

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1328909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENB"E Foundational & Exploratory

Check Availability & Pricing

Tumor Cell Inoculation
(e.g., subcutaneous injection in mice)
Allow Tumors to Reach
Palpable Size

Randomize Mice into

Treatment Groups
(Vehicle, Test Compound, Positive Control)

Administer Treatment
(e.g., intraperitoneal injection daily)

Continue Treatment

Monitor Tumor Volume
and Body Weight Regularly

Endpoint Reached

(e.g., predetermined tumor size or study duration)

Euthanize Mice and
Excise Tumors

Analyze Tumor Weight and
Metastasis (if applicable)

End: Data Evaluation

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1328909?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1328909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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